molecular formula C16H17NOS B11167655 N-benzyl-2-(ethylsulfanyl)benzamide

N-benzyl-2-(ethylsulfanyl)benzamide

Cat. No.: B11167655
M. Wt: 271.4 g/mol
InChI Key: FQGKPGPFFYCJPL-UHFFFAOYSA-N
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Description

N-Benzyl-2-(ethylsulfanyl)benzamide is a benzamide derivative characterized by a benzyl group attached to the amide nitrogen and an ethylsulfanyl (C₂H₅S-) substituent at the ortho position of the benzamide core.

Properties

Molecular Formula

C16H17NOS

Molecular Weight

271.4 g/mol

IUPAC Name

N-benzyl-2-ethylsulfanylbenzamide

InChI

InChI=1S/C16H17NOS/c1-2-19-15-11-7-6-10-14(15)16(18)17-12-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H,17,18)

InChI Key

FQGKPGPFFYCJPL-UHFFFAOYSA-N

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Phosphine-Iodine Mediated Coupling

The phosphine-iodine (PPh₃-I₂) system is a classical method for amide bond formation, leveraging the in situ generation of acyloxyphosphonium intermediates. In this approach, 2-(ethylsulfanyl)benzoic acid (1.0 equiv) is activated by sequential addition of triphenylphosphine (1.2 equiv) and iodine (1.2 equiv) in dichloromethane (DCM) at 0°C . Benzylamine (1.0 equiv) is introduced to the reaction mixture, followed by triethylamine (2.0 equiv) to neutralize hydrogen iodide byproducts. After warming to room temperature, the crude product is purified via column chromatography (10–40% ethyl acetate in hexane), yielding N-benzyl-2-(ethylsulfanyl)benzamide in 95–99% .

Key Advantages :

  • High yields under mild conditions.

  • Compatibility with acid-sensitive functional groups due to the absence of strong acids.

Limitations :

  • Requires stoichiometric phosphine, increasing costs.

  • Column chromatography is necessary for purification.

Aqueous Alkaline Synthesis

An environmentally friendly method involves reacting 2-(ethylsulfanyl)benzoic acid with benzylamine in an aqueous alkaline medium. Sodium hydroxide (1.5–3.0 equiv) is dissolved in water, and benzylamine (1.0 equiv) is added under ice-cooling . A solution of 2-(ethylsulfanyl)benzoyl chloride (1.0–1.5 equiv) in DCM is dripped into the mixture while maintaining temperatures below 10°C. After 2–3 hours of stirring at room temperature, the product precipitates and is isolated via filtration, washed to neutrality, and vacuum-dried (70–80°C, 8–10 hours) . This method achieves yields exceeding 98% without organic solvents, simplifying post-processing .

Key Advantages :

  • Solvent-free and scalable.

  • Minimal purification required.

Limitations :

  • Requires prior synthesis of 2-(ethylsulfanyl)benzoyl chloride.

Boron Reagent-Mediated Direct Amidation

A modern approach employs tris(2,2,2-trifluoroethoxy)boron [B(OCH₂CF₃)₃] to directly couple 2-(ethylsulfanyl)benzoic acid and benzylamine in acetonitrile at 80–100°C . The reaction proceeds via activation of the carboxylic acid by the boron reagent, forming a reactive intermediate that undergoes nucleophilic attack by the amine. After 5–24 hours, the mixture is treated with Amberlyst resins (A-26(OH), 15, and IRA743) to adsorb excess reagents, followed by filtration and solvent evaporation . Yields range from 85% to 92%, depending on substituent electronic effects.

Key Advantages :

  • Avoids traditional coupling agents.

  • Resin-based purification eliminates aqueous workup.

Limitations :

  • High temperatures may degrade thermally sensitive substrates.

Isobutyl Chloroformate Activation

Activation of 2-(ethylsulfanyl)benzoic acid with isobutyl chloroformate (IBCF) in dichloromethane generates a mixed anhydride, which reacts with benzylamine to form the amide . The reaction is conducted under anhydrous conditions with N-methylmorpholine (1.1 equiv) as a base. After 2 hours, the mixture is washed with NaHCO₃ and HCl solutions, dried over MgSO₄, and concentrated to yield the product (88–94% yield) .

Key Advantages :

  • High functional group tolerance.

  • Compatible with industrial-scale production.

Limitations :

  • Requires strict moisture control.

Acid Chloride Route via Oxalyl Chloride

2-(Ethylsulfanyl)benzoic acid is converted to its acid chloride using oxalyl chloride (2.0 equiv) in DCM with catalytic dimethylformamide (DMF) . The acid chloride is then reacted with benzylamine (1.1 equiv) in the presence of triethylamine (1.5 equiv) to yield this compound. Purification by recrystallization from ethanol/water affords the product in 90–95% yield .

Key Advantages :

  • Straightforward and reliable.

  • No column chromatography needed.

Limitations :

  • Oxalyl chloride is highly corrosive.

Comparative Analysis of Preparation Methods

MethodReagents/ConditionsYield (%)PurificationEnvironmental Impact
Phosphine-Iodine PPh₃, I₂, DCM, rt95–99Column chromatographyModerate (toxic reagents)
Aqueous Alkaline NaOH, H₂O, 0–25°C98–99FiltrationLow (solvent-free)
Boron Reagent B(OCH₂CF₃)₃, MeCN, 80–100°C85–92Resin adsorptionModerate (high energy)
Isobutyl Chloroformate IBCF, NMM, DCM, 0°C88–94Aqueous washModerate (solvent use)
Oxalyl Chloride (COCl)₂, DCM, DMF, rt90–95RecrystallizationHigh (corrosive reagents)

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(ethylsulfanyl)benzamide undergoes various types of chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzamide group can be reduced to form corresponding amines.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-benzyl-2-(ethylsulfanyl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-benzyl-2-(ethylsulfanyl)benzamide involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Substituent Effects

  • Positional Isomerism : highlights that benzamides substituted at position 2 (ortho) exhibit superior hyaluronidase inhibition compared to position 3 (meta) analogs. For example, N-benzyl-substituted benzamides at position 2 showed significant activity, while their position 3 counterparts were inactive . This suggests that the ethylsulfanyl group at position 2 in the target compound may confer enhanced bioactivity.
  • Functional Group Variations :
    • Rip-B (N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide): Contains a dimethoxyphenethylamine moiety, yielding an 80% synthesis efficiency and a melting point of 90°C .
    • Nitazoxanide : A 2-acetolyloxy-N-(5-nitro-2-thiazolyl)benzamide derivative with antiviral and antiparasitic properties. Its nitro-thiazole group contrasts with the ethylsulfanyl group in the target compound, likely altering redox activity and target selectivity .
    • N-Benzyl-2-(hydroxymethyl)benzamide : Features a hydroxymethyl group at position 2. Charge density studies reveal weak intermolecular C-H···S interactions, which may reduce reactivity compared to ethylsulfanyl-containing analogs .

Physical and Chemical Properties

Compound Molecular Weight logP Melting Point Key Substituent
N-Benzyl-2-(ethylsulfanyl)benzamide* ~285.39 (calc.) ~3.5† N/A Ethylsulfanyl (C₂H₅S-)
Rip-B 315.36 2.8‡ 90°C 3,4-Dimethoxyphenethyl
Nitazoxanide 307.28 1.9 N/A 5-Nitrothiazole
N-Benzyl-2-(benzylureido)benzamide 359.42 4.79 N/A Benzylureido

*Estimated based on structural analogs; †Predicted using fragment-based methods; ‡Estimated from HPLC data.

  • Lipophilicity : The ethylsulfanyl group likely increases logP compared to polar groups (e.g., hydroxymethyl in ), enhancing membrane permeability. confirms that lipophilic benzamides exhibit better hyaluronidase inhibition .
  • Thermal Stability : Melting points vary widely; Rip-B (90°C) and Rip-D (96°C) suggest that electron-donating substituents (e.g., methoxy) enhance crystallinity .

Pharmacological Profiles

  • Neuroleptic Benzamides: notes that amisulpride and sulpiride share structural similarities but differ in side-chain modifications.
  • Antiparasitic Activity: identifies N-(2-aminoethyl)-N-benzyloxyphenyl benzamides as potent Trypanosoma brucei inhibitors. The ethylsulfanyl group’s electron-rich sulfur atom could enhance metal-binding capacity, a trait exploited in antiparasitic agents .

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